molecular formula C12H20O3 B13204549 Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13204549
M. Wt: 212.28 g/mol
InChI Key: WSCLKDIWUDBUPB-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl 2-oxocyclohexanecarboxylate with a suitable reagent to form the spiro compound. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, reagents, and catalysts is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The spiro structure may also contribute to its unique binding properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Ethyl 2-oxaspiro[2.5]octane-1-carboxylate
  • Ethyl 2-oxaspiro[2.5]octan-1-carboxylate

Uniqueness

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of the 5,5-dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability and specificity in various applications compared to other similar compounds.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)7-5-6-11(2,3)8-12/h9H,4-8H2,1-3H3

InChI Key

WSCLKDIWUDBUPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC(C2)(C)C

Origin of Product

United States

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